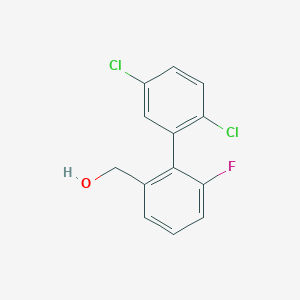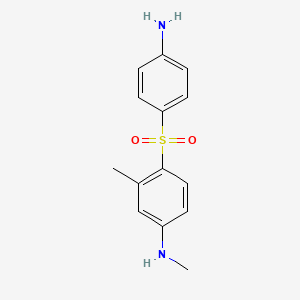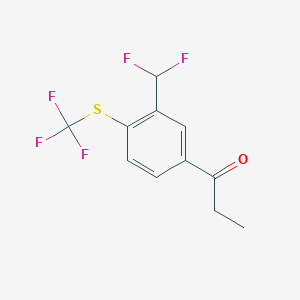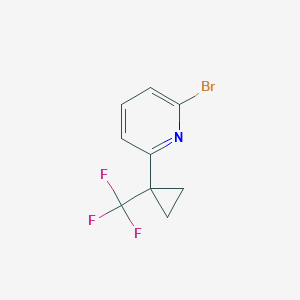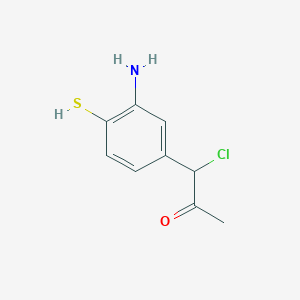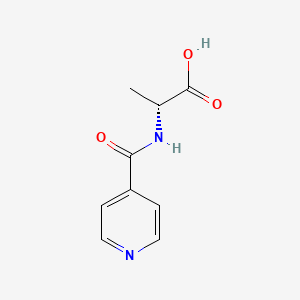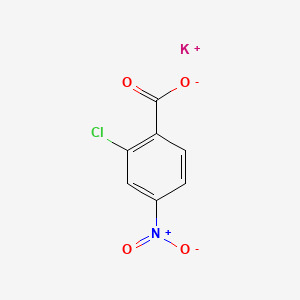
9-Anthraceneacetic acid, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Anthraceneacetic acid, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is derived from 9-anthraceneacetic acid and ethanol, forming an ester linkage. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthraceneacetic acid, ethyl ester typically involves the esterification of 9-anthraceneacetic acid with ethanol. This reaction is catalyzed by an acid, commonly concentrated sulfuric acid, and involves heating the reactants . The general reaction is as follows: [ \text{9-Anthraceneacetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: On an industrial scale, the production of esters like this compound can involve the use of acid chlorides or acid anhydrides instead of carboxylic acids to increase the reaction rate and yield . The reaction is typically carried out in a controlled environment to ensure the purity and quality of the final product.
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: 9-Anthraceneacetic acid and ethanol.
Reduction: 9-Anthraceneacetic alcohol.
Substitution: Depends on the nucleophile used.
Applications De Recherche Scientifique
9-Anthraceneacetic acid, ethyl ester is utilized in various fields of scientific research:
Mécanisme D'action
The mechanism of action of 9-anthraceneacetic acid, ethyl ester involves its interaction with various molecular targets and pathways. For instance, its photophysical properties are exploited in the development of photochromic materials, where it undergoes reversible structural changes upon exposure to light . These changes can be harnessed for applications in optical switching and memory devices.
Comparaison Avec Des Composés Similaires
- 9-Anthraceneacetic acid methyl ester
- Ethyl anthranilate
- Methyl anthranilate
Comparison: 9-Anthraceneacetic acid, ethyl ester is unique due to its specific ester linkage and the presence of the anthracene moiety, which imparts distinct photophysical properties. Compared to its methyl ester counterpart, the ethyl ester may exhibit different solubility and reactivity profiles . Ethyl anthranilate and methyl anthranilate, while also esters, have different aromatic structures and thus different chemical and physical properties .
Propriétés
Numéro CAS |
101512-07-6 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
ethyl 2-anthracen-9-ylacetate |
InChI |
InChI=1S/C18H16O2/c1-2-20-18(19)12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,2,12H2,1H3 |
Clé InChI |
YUMVGPSHPVXYRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


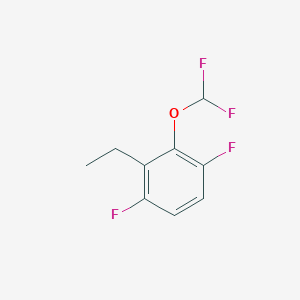

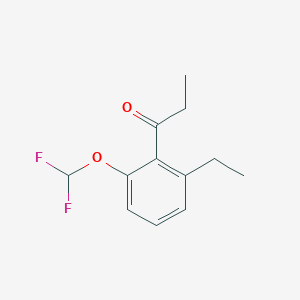

![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)
